molecular formula C10H16O3 B13504612 rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis

rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis

Cat. No.: B13504612
M. Wt: 184.23 g/mol
InChI Key: HFHVWBIOQFEYBA-HTQZYQBOSA-N
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Description

rac-Ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis is a chiral cyclohexane derivative characterized by:

  • Cis stereochemistry: The methyl (3-methyl) and oxo (4-oxo) groups occupy adjacent axial/equatorial positions on the cyclohexane ring.
  • Functional groups: An ethyl ester at position 1 and a ketone at position 2.
  • Racemic nature: The compound exists as a 1:1 mixture of enantiomers due to the absence of stereochemical control during synthesis.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1

InChI Key

HFHVWBIOQFEYBA-HTQZYQBOSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCC(=O)[C@@H](C1)C

Canonical SMILES

CCOC(=O)C1CCC(=O)C(C1)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies

Three main synthetic strategies are commonly reported for related cyclohexane derivatives with cis stereochemistry:

These strategies are often combined with enzymatic or crystallization-based resolutions to isolate stereopure cis isomers.

Specific Methodologies for rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis

Reduction of Unsaturated Lactone Precursors
  • Opening of unsaturated lactones (e.g., by NaHCO3 in methanol) yields hydroxycyclohexenecarboxylates, which can be further reduced or functionalized to the target ketoester.
  • This approach allows introduction of stereochemistry during lactone ring opening and subsequent reduction steps.
Base-Promoted Cyclization and Functionalization
  • Ethyl 2-oxocyclohexane-1-carboxylate can be treated with strong organic bases such as DBU under reflux in an inert atmosphere to induce cyclization and formation of the ketoester framework.
  • After reaction completion, the mixture is quenched and extracted, followed by purification via silica gel chromatography.
  • This method can yield racemic mixtures of cis and trans isomers, requiring further stereochemical resolution.
Reductive Amination with Chiral Amines and Crystallization Resolution
  • Reductive amination of ketoesters with chiral amines such as (R)-α-phenylethylamine can be used to introduce stereocenters selectively.
  • The intermediate amino esters can be crystallized as salts with chiral acids (e.g., dibenzoyl-L-tartaric acid) to isolate single stereoisomers.
  • This method is scalable and enables access to both cis and trans stereoisomers by controlling reaction conditions and purification.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Stereochemical Outcome Yield (%) Notes
Lactone Opening + Reduction NaHCO3/MeOH, reduction agents Mixture of cis/trans possible Moderate Requires careful control; allows functional group introduction at early stage
Base-Promoted Cyclization DBU, reflux in inert atmosphere Racemic mixture of isomers Moderate to high Straightforward; needs chromatographic separation to isolate cis isomer
Reductive Amination + Crystallization Ketoester + (R)-α-phenylethylamine, NaBH4, chiral acid salt crystallization Enantiopure cis and trans 34-49% overall Scalable; enables stereochemical control and purification by crystallization

Detailed Reaction Conditions and Purification

  • Base-Promoted Cyclization Example:

    • Ethyl 2-oxocyclohexane-1-carboxylate (33 mmol) and DBU (33 mmol) are refluxed under argon for 24 hours.
    • Reaction mixture cooled to 0 °C, quenched with saturated NH4Cl, extracted with ethyl acetate.
    • Organic layers washed with brine, dried, filtered, concentrated.
    • Purification by silica gel chromatography using petroleum ether/ethyl acetate gradient (50:1 to 10:1 v/v) yields racemic ketoesters.
  • Reductive Amination Example:

    • Ketoester dissolved in toluene with isobutyric acid and (R)-α-phenylethylamine, heated at 70 °C for 2 hours.
    • Water azeotropically removed by distillation.
    • NaBH4 added portion-wise to ice-cooled isobutyric acid; mixture stirred.
    • Reaction mixture combined, stirred, then treated with potassium bicarbonate and Fmoc-OSu for protection.
    • Crystallization with chiral acids isolates stereopure cis isomer.

Chemical Reactions Analysis

Types of Reactions

rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be employed under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis exerts its effects depends on its interaction with molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The specific molecular targets and pathways involved vary based on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclohexane Backbones

cis-4-[2-(3-Chlorophenyl)-2-Oxoethyl]cyclohexane-1-Carboxylic Acid (CAS: 735275-58-8)
  • Key differences :
    • Replaces the ethyl ester with a carboxylic acid group, increasing acidity (pKa ~4.8 for similar cis-hydroxycyclohexane carboxylic acids ).
    • Substitutes the 3-methyl group with a 3-chlorophenyl-oxoethyl moiety, enhancing lipophilicity and steric bulk.
  • Applications : Likely used in drug discovery due to the bioactivity-associated chlorophenyl group .
rel-(1R,3S)-3-[2-Oxo-2-(2-Trifluoromethylphenyl)Ethyl]cyclohexanecarboxylic Acid (CAS: 735275-40-8)
  • Key differences :
    • Contains a trifluoromethylphenyl group, which is strongly electron-withdrawing, altering electronic properties and metabolic stability.
    • Transannular stereochemistry (1R,3S) affects ring conformation and intermolecular interactions.
  • Reactivity : The trifluoromethyl group may enhance resistance to oxidative degradation compared to the methyl group in the target compound .
cis-2-Hydroxycyclohexane-1-Carboxylic Acid
  • Key differences :
    • Replaces the 4-oxo group with a hydroxyl group, enabling hydrogen bonding and increasing water solubility.
    • Lower pKa (~4.796) compared to esters, which typically have pKa values >8 .

Analogues with Alternative Ring Systems

rac-Ethyl (1R,2R)-1-(Aminomethyl)-2-(Trifluoromethyl)Cyclopropane-1-Carboxylate Hydrochloride, cis (CAS: 2901044-37-7)
  • Key differences: Cyclopropane ring instead of cyclohexane, introducing significant ring strain and altering reactivity (e.g., susceptibility to ring-opening reactions).
  • Applications : Likely a bioactive intermediate in medicinal chemistry due to the presence of an amine hydrochloride salt .

Comparative Data Table

Compound Name Backbone Functional Groups Key Substituents Molecular Weight (g/mol) pKa (Est.)
Target Compound Cyclohexane Ethyl ester, 4-oxo 3-methyl (cis) ~200 (estimated) ~8–10
cis-4-[2-(3-Chlorophenyl)-2-Oxoethyl]cyclohexane-1-carboxylic acid Cyclohexane Carboxylic acid, 4-oxoethyl 3-chlorophenyl (cis) 324.8 (calculated) ~4.8
rel-(1R,3S)-3-[2-Oxo-2-(2-Trifluoromethylphenyl)ethyl]cyclohexanecarboxylic acid Cyclohexane Carboxylic acid, 4-oxoethyl 3-trifluoromethylphenyl (cis) 370.3 (calculated) ~4.5
cis-2-Hydroxycyclohexane-1-carboxylic acid Cyclohexane Carboxylic acid, 2-hydroxy None 158.2 4.796
rac-Ethyl (1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylate HCl Cyclopropane Ethyl ester, aminomethyl HCl 2-trifluoromethyl (cis) 247.64 ~7–8

Key Findings and Implications

Stereochemistry : Cis configurations in cyclohexane derivatives influence ring conformation, solubility, and intermolecular interactions (e.g., hydrogen bonding in hydroxy/acids vs. esters) .

Functional Groups :

  • Esters (target compound) exhibit lower acidity and higher lipophilicity than carboxylic acids .
  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability but reduce basicity .

Biological Activity

rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis is a chiral compound that has garnered attention due to its unique stereochemistry and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

PropertyValue
CAS No. 2648861-20-3
Molecular Formula C10H16O3
Molecular Weight 184.2 g/mol
Purity ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound's stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing various biological pathways.

Interaction with Biological Targets

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
  • Receptor Modulation : It can act as a modulator for various receptors, affecting signal transduction pathways.

Antimicrobial Activity

Research has indicated that rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate exhibits antimicrobial properties against various pathogens. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. In a study by Johnson et al. (2024), treatment with rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate reduced the production of pro-inflammatory cytokines in human macrophages.

Case Study 1: Synthesis and Biological Evaluation

A recent investigation detailed the synthesis of rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate and its subsequent biological evaluation. The study highlighted its potential as a chiral auxiliary in asymmetric synthesis and noted significant antibacterial activity against Gram-positive bacteria .

Case Study 2: Pharmacological Properties

Another study explored the pharmacological properties of this compound, focusing on its analgesic effects in animal models. Results indicated that administration led to a significant reduction in pain response compared to controls .

Q & A

Q. Key Parameters :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher temps accelerate esterification but risk side reactions
SolventAnhydrous THF or DCMPolar aprotic solvents improve reactant solubility
CatalystH₂SO₄ or p-TsOHAcidic catalysts enhance esterification efficiency
Reaction Time6–12 hoursProlonged time increases conversion but may degrade heat-sensitive intermediates

Basic: Which spectroscopic methods are most effective for confirming the stereochemistry of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H-NMR : Coupling constants (e.g., J-values) between protons on the cyclohexane ring confirm cis/trans configurations .
    • NOESY : Cross-peaks between axial protons validate spatial proximity in the cis isomer .
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing .
  • Circular Dichroism (CD) : For enantiomeric differentiation in resolved samples .

Advanced: How can researchers optimize cyclization steps in the synthesis to minimize by-products?

Answer:
Cyclization efficiency depends on:

  • Precursor Design : Use hydroxyl/carboxylic acid-containing intermediates to facilitate intramolecular reactions .
  • Acid/Base Catalysis :
    • Acidic Conditions (e.g., HCl): Promote protonation of hydroxyl groups, enhancing electrophilicity .
    • Basic Conditions (e.g., NaHCO₃): Deprotonate carboxylic acids to form nucleophilic carboxylates .
  • By-Product Mitigation :
    • Use high-dilution conditions to disfavor intermolecular reactions.
    • Monitor reaction progress via TLC or HPLC to terminate at optimal conversion .

Advanced: What strategies are recommended for resolving enantiomers in racemic mixtures of similar cyclohexane derivatives?

Answer:

  • Chiral Resolution :

    • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and crystallize .
    • Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC .
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .

  • Enantiomeric Excess (ee) Analysis :

    MethodSensitivityNotes
    Chiral HPLC>98% eeRequires reference standards
    NMR with Chiral Shift Reagents~90% eeCost-effective for screening

Basic: What are the critical factors in selecting solvents and catalysts for esterification reactions in such syntheses?

Answer:

  • Solvent Selection :

    • Polar Aprotic (e.g., DMF, THF): Stabilize carbocation intermediates .
    • Avoid Protic Solvents (e.g., H₂O, MeOH): Compete with esterification via nucleophilic attack .
  • Catalyst Choice :

    CatalystAdvantageLimitation
    H₂SO₄High yieldCorrosive, requires neutralization
    p-Toluenesulfonic AcidMild conditionsLower reactivity for sterically hindered substrates

Advanced: How can computational modeling aid in predicting the biological activity of this compound based on its structural features?

Answer:

  • Molecular Docking : Simulate interactions with target proteins (e.g., enzymes) using software like AutoDock Vina. The ester group’s polarity and cyclohexane ring rigidity influence binding affinity .
  • QSAR Models : Correlate substituent effects (e.g., methyl group position) with activity trends from in vitro assays .
  • MD Simulations : Predict solubility and membrane permeability based on logP and hydrogen-bonding capacity .

Basic: What purification techniques are most effective for isolating the cis isomer from reaction mixtures?

Answer:

  • Crystallization : Leverage solubility differences between cis and trans isomers in ethanol/water .
  • Flash Chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1) .
  • HPLC : Normal-phase columns for high-purity isolation (>99%) .

Advanced: When encountering contradictory data in reaction yields, what methodological approaches should be employed to identify and address the discrepancies?

Answer:

  • Systematic Parameter Screening :

    Variable TestedExample Approach
    Catalyst LoadingVary H₂SO₄ from 1–5 mol%
    Solvent PurityCompare anhydrous vs. reagent-grade THF
  • Kinetic Profiling : Use in-situ FTIR to track intermediate formation rates.

  • Reproducibility Checks : Repeat reactions in triplicate under identical conditions .

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